2-Bromomethyl-5,7-difluoro-benzo[b]thiophene
Description
Properties
IUPAC Name |
2-(bromomethyl)-5,7-difluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-4-7-2-5-1-6(11)3-8(12)9(5)13-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYUJBATJXQZLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(SC2=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene typically involves the bromination of 5,7-difluoro-benzo[b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction conditions often require a catalyst, such as iron or aluminum chloride, to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds that can interact with biological targets. The difluoro groups enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Bromomethyl-6-fluoro-benzo[b]thiophene (C₉H₆BrFS, MW 245.12)
- Key Differences: Single fluorine at position 6 instead of 5,7-difluoro substitution.
- Applications : Less steric hindrance at position 5 may facilitate functionalization for agrochemical intermediates .
2-Bromomethyl-5-methyl-benzo[b]thiophene (C₉H₆BrFS, MW 245.12)
- Key Differences :
- Applications : Preferred in polymer stabilization due to enhanced thermal stability from alkyl substituents .
3-Bromo-2-fluorodibenzo[b,d]thiophene 5,5-dioxide (C₁₂H₇BrFOS₂, MW 329.21)
- Key Differences :
- Applications : Used in organic electronics as dopants for light-emitting diodes (OLEDs) .
5-Aminobenzo[b]thiophene Derivatives (e.g., Compound 3a: C₁₅H₁₃NO₂S)
- Key Differences: Amino group at position 5 instead of bromomethyl at position 2. Amino substitution enhances antiproliferative activity (IC₅₀: 0.78–18 nM against cancer cells) by interacting with biological targets .
- Mechanistic Insight: Fluorine or bromine at position 2 may reduce cytotoxicity compared to amino-substituted analogs due to differences in hydrogen-bonding capacity .
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (C₁₅H₁₀BrFS, MW 321.21)
Physicochemical and Reactivity Profiles
Biological Activity
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene is an organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H5BrF2S
- Key Functional Groups : Bromomethyl and difluoro substituents enhance its reactivity and stability.
- Chemical Reactions : This compound participates in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.
Biochemical Pathways
The compound interacts with various biomolecules, influencing enzymatic reactions. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a vital role in drug metabolism. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential enzyme inhibition or modification of protein function.
Cellular Effects
2-Bromomethyl-5,7-difluoro-benzo[b]thiophene affects cellular processes by modulating cell signaling pathways and gene expression. It can influence kinase activity, impacting processes such as cell proliferation and apoptosis. This modulation suggests its potential as a therapeutic agent in cancer treatment.
Anticancer Potential
Research indicates that derivatives of benzo[b]thiophene, including 2-bromomethyl-5,7-difluoro-benzo[b]thiophene, exhibit anticancer properties. In studies involving various cancer cell lines, compounds based on this structure demonstrated significant cytotoxic effects. For instance, a study reported IC50 values indicating strong activity against Staphylococcus aureus and other resistant strains .
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 2-Bromomethyl-5,7-difluoro-benzo[b]thiophene | 23.30 ± 0.35 | Various cancer cell lines |
| Reference Drug (Doxorubicin) | <10 | Various cancer cell lines |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been explored for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
- Study on Anticancer Activity : A recent investigation into the efficacy of 2-bromomethyl-5,7-difluoro-benzo[b]thiophene against glioblastoma cells showed promising results, with significant reductions in cell viability observed at low concentrations .
- Enzyme Interaction Study : Another study focused on the interaction of this compound with cytochrome P450 enzymes. The results indicated that it could serve as a substrate or inhibitor, affecting the metabolism of various drugs and potentially leading to drug-drug interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing halogenated benzo[b]thiophene derivatives like 2-bromomethyl-5,7-difluoro-benzo[b]thiophene?
- Methodology : AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes or thiophenes is a validated approach for synthesizing dibrominated benzo[b]thiophenes . For bromomethyl substitution, analogous methods involving electrophilic bromination or radical-mediated alkylation may be adapted. Precise control of stoichiometry and reaction temperature (e.g., 80–100°C under inert atmosphere) is critical to minimize side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification.
Q. How can researchers characterize the purity and structural integrity of halogenated benzo[b]thiophenes?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substitution patterns and halogen positions. For example, ¹⁹F NMR can distinguish between para- and meta-fluoro substituents. Differential scanning calorimetry (DSC) or melting point analysis (e.g., mp ~57°C for structurally similar compounds ) verifies crystallinity. Cross-validate with elemental analysis (C, H, S, Br, F) to ensure stoichiometric accuracy.
Q. What purification strategies are effective for halogenated thiophene derivatives sensitive to thermal degradation?
- Methodology : Low-temperature recrystallization from a mixed solvent system (e.g., dichloromethane/hexane) minimizes decomposition. Alternatively, precipitation via cooling a saturated solution below the compound’s melting temperature (as described for thiophene purification ) preserves stability. For air-sensitive compounds, employ Schlenk techniques under nitrogen/argon.
Q. How should researchers handle and store bromomethyl-substituted benzo[b]thiophenes to ensure stability?
- Methodology : Store at ≤4°C in amber vials to prevent light-induced degradation. Use desiccants (e.g., molecular sieves) in storage containers to avoid hydrolysis of the bromomethyl group. For long-term stability, consider lyophilization if the compound is soluble in volatile solvents like diethyl ether .
Advanced Research Questions
Q. What cross-coupling reactions are feasible with 2-bromomethyl-5,7-difluoro-benzo[b]thiophene for functionalization?
- Methodology : Suzuki-Miyaura coupling with aryl boronic acids enables aryl group introduction at the bromomethyl site. For C–S bond formation, Ullmann-type coupling with thiols under CuI catalysis is effective. Optimize ligand systems (e.g., 1,10-phenanthroline) and solvents (DMF or toluene) to enhance yields . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
Q. How can computational modeling guide the design of thiophene-based pharmacological agents?
- Methodology : Molecular docking (e.g., AutoDock Vina) against targets like PLK1 (PDB ID: 2OWB) predicts binding affinities. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties of the bromomethyl and difluoro groups, correlating with reactivity or bioactivity . For example, sulfur atoms in thiophene rings show catalytic activity in oxygen reduction reactions (ORR) via DFT .
Q. What role do halogenated benzo[b]thiophenes play in materials science applications?
- Methodology : Incorporate 2-bromomethyl-5,7-difluoro-benzo[b]thiophene into covalent organic frameworks (COFs) for electrocatalytic ORR. Polymerization via controlled radical methods (e.g., ATRP) creates conductive thin films. Characterize using cyclic voltammetry (CV) and X-ray photoelectron spectroscopy (XPS) to confirm sulfur’s role in active sites .
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated thiophenes?
- Methodology : Systematic variation of catalysts (e.g., Pd vs. Au), solvents (polar vs. nonpolar), and halogen sources (NBS vs. Br₂) identifies optimal conditions. Kinetic studies (e.g., in situ IR spectroscopy) monitor intermediate formation. For example, AuCl-catalyzed cyclization may outperform Pd-based methods in sterically hindered systems . Replicate conflicting protocols with rigorous control of moisture/oxygen levels to isolate variables.
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
